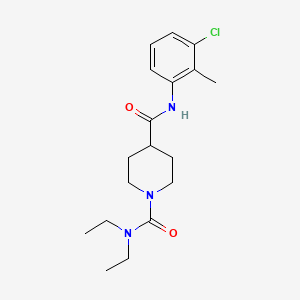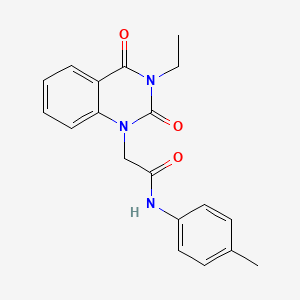![molecular formula C13H17FN2O2 B5485459 N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5485459.png)
N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as "Furamidine", is a synthetic organic compound that belongs to the family of amidines. It was first synthesized in the 1990s and has been studied for its potential applications in various fields, including medicine and biology.
作用機序
The mechanism of action of Furamidine is not fully understood. However, it has been proposed that the compound targets the DNA of the parasites and cancer cells, leading to their death. Furamidine has been shown to bind to the minor groove of DNA, which can interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
Furamidine has been shown to have both biochemical and physiological effects. In vitro studies have shown that Furamidine can inhibit the growth of parasites and cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that Furamidine can reduce the parasitic load in infected animals and inhibit the growth of tumors.
実験室実験の利点と制限
Furamidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, Furamidine also has some limitations. It is a toxic compound, which means that it must be handled with care. It also has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of Furamidine. One potential application is in the treatment of parasitic infections and cancer. Further studies are needed to determine the optimal dosage and administration route for Furamidine in these applications. Another potential application is in the development of new DNA-binding drugs. Furamidine can serve as a starting point for the synthesis of new compounds with improved properties. Finally, Furamidine can be used as a tool in the study of DNA structure and function. Its ability to bind to the minor groove of DNA can be used to study the role of this region in DNA replication and transcription.
Conclusion:
In conclusion, Furamidine is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including medicine and biology. It has been shown to have antiparasitic, antitumor, and antiviral activities. Furamidine targets the DNA of parasites and cancer cells, leading to their death. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Furamidine, including its potential applications in the treatment of parasitic infections and cancer, the development of new DNA-binding drugs, and the study of DNA structure and function.
合成法
Furamidine can be synthesized by reacting 2-fluoroaniline with 1-(tetrahydro-2-furanyl)ethyl isocyanate. The reaction yields a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
Furamidine has been extensively studied for its potential applications in various fields, including medicine and biology. It has been shown to have antiparasitic, antitumor, and antiviral activities. In particular, Furamidine has been found to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9(12-7-4-8-18-12)15-13(17)16-11-6-3-2-5-10(11)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZPWLXGRNTCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[1-(1-benzofuran-3-ylcarbonyl)piperidin-2-yl]ethyl}-4-methylpiperazine](/img/structure/B5485382.png)
![7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5485385.png)
![7-(3-pyridin-3-ylpropanoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5485394.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5485396.png)
![3-(2-fluorophenyl)-5-[(3-isobutylisoxazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5485403.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzoxazol-2-yl)-1-phenyl-2-propen-1-one](/img/structure/B5485413.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485421.png)



![1'-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5485463.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5485474.png)